N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
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Overview
Description
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazole ring substituted with chlorine and methoxy groups, along with a methanesulfonylbenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide typically involves multi-step organic reactions. One common method includes:
Formation of Benzothiazole Ring: Starting with 4-chloro-2-aminophenol, the benzothiazole ring is formed through cyclization with carbon disulfide and subsequent oxidation.
Methoxylation: The benzothiazole intermediate is then methoxylated using methanol and a suitable catalyst.
Sulfonylation: The methoxylated benzothiazole is reacted with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group.
Amidation: Finally, the sulfonylated intermediate undergoes amidation with 2-aminobenzamide to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to create diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents under reflux conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Probes: Used as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Medicine:
Pharmaceutical Research: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry:
Chemical Intermediates: Utilized as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis.
Comparison with Similar Compounds
- N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide
- N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide
- N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
Comparison:
- Structural Differences: While these compounds share the benzothiazole core, they differ in their substituents, which can significantly impact their chemical properties and biological activities.
- Unique Features: N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is unique due to its methanesulfonylbenzamide moiety, which imparts distinct chemical reactivity and potential biological effects.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S2/c1-23-11-8-7-10(17)14-13(11)18-16(24-14)19-15(20)9-5-3-4-6-12(9)25(2,21)22/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMWUUXBAAPUGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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